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RPL8 protein (31-41)

Cat. No.: B1575382
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Description

The RPL8 protein (31-41) is a defined peptide fragment of the full-length Ribosomal Protein L8, a component of the large 60S ribosomal subunit which is essential for protein synthesis and catalytic peptide bond formation . As a research reagent, this peptide enables specific investigation into the structure and extraribosomal functions of RPL8, which has emerged as a significant protein in oncology and cell biology. RPL8 is not merely a structural ribosomal component; it performs unique extraribosomal functions, including the regulation of gene expression and alternative splicing patterns for genes associated with critical cancer-related pathways such as angiogenesis, inflammation, and the regulation of cell proliferation and apoptosis . Functional studies have demonstrated that manipulating RPL8 expression can inhibit cancer cell proliferation and promote apoptosis, highlighting its potential role in tumor development . Furthermore, RPL8 has been identified as a prognostic marker in specific cancers, including Liver Hepatocellular Carcinoma (LIHC) and Cervical cancer . In LIHC, elevated levels of RPL8 are associated with enhanced cell viability, proliferation, migration, and glycolysis, potentially through activation of the mTORC1 signaling pathway . This product is presented for research applications only, providing scientists with a high-quality tool to further explore the complex biological functions of ribosomal proteins in health and disease. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Properties

sequence

IAAEGIHTGQF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

RPL8 protein (31-41)

Origin of Product

United States

Molecular Architecture and Structural Determinants of Rpl8 Protein

Overview of RPL8 Domains and Motifs Crucial for Functional Engagement

RPL8 is a protein characterized by several conserved domains and motifs that are essential for its role in ribosome structure and function. As a member of the L2P family of ribosomal proteins, it possesses a modular architecture that facilitates its interactions with ribosomal RNA (rRNA) and other ribosomal proteins. wikipedia.orgnih.gov

Key domains and motifs within RPL8 include:

RNA-binding domains: A primary function of RPL8 is to bind to rRNA, specifically the 5.8S rRNA in rats. wikipedia.org This interaction is mediated by specific RNA-binding domains, which are crucial for the structural integrity of the large ribosomal subunit. genecards.orguniprot.org Gene Ontology annotations confirm its RNA binding capabilities. genecards.org

Nucleic acid-binding OB-fold: This is a common structural motif found in proteins that interact with nucleic acids. genecards.orgjax.org In RPL8, the OB-fold likely contributes to its stable association with the rRNA scaffold.

SH3-like domain: The presence of a translation protein SH3-like domain suggests potential involvement in protein-protein interactions, which are vital for the coordinated assembly and function of the ribosomal complex. genecards.orguniprot.org

Ribosomal_uL2 domains: Multiple domains specific to the uL2 protein family, such as Rib_uL2_dom2 and Rib_uL2_dom3, underscore its conserved role within the ribosome across different species. genecards.org

These domains collectively ensure that RPL8 is correctly positioned within the ribosome, where it participates in critical functions such as aminoacyl-tRNA binding and interaction with elongation factor 2. wikipedia.org

Structural Insights into RPL8 Integration within the Large Ribosomal Subunit

RPL8 is located at the subunit interface, a critical region for the interaction between the large (60S) and small (40S) ribosomal subunits. wikipedia.org This strategic positioning allows it to contribute to the formation of the A-site, P-site, and E-site, which are the binding sites for tRNA during protein synthesis. wikipedia.org

Within the 60S subunit, RPL8 establishes extensive contacts with both rRNA and other ribosomal proteins. For instance, it interacts with neighboring proteins like RPL23 and RPL35. researchgate.net These interactions are hierarchical and cooperative, meaning the binding of one protein can influence the conformation of rRNA and facilitate the binding of subsequent proteins, ensuring the correct and efficient assembly of the ribosome. nih.gov The structure of the human 80S ribosome reveals that RPL8 is part of a large hetero 81-mer complex, highlighting the complexity of the ribosomal machinery. ebi.ac.uk

Conformational Dynamics of RPL8 and its Functional Implications

The ribosome is not a static entity; it undergoes significant conformational changes during the different stages of protein synthesis. RPL8 plays a role in these dynamic processes. Molecular dynamics (MD) simulations have become a powerful tool for studying the large-scale movements of macromolecular complexes like the ribosome, providing insights that are often inaccessible through experimental methods alone. nih.govnih.gov

These simulations have revealed that the entire ribosome, including its protein components, experiences conformational shifts. For example, the rotation of the small subunit relative to the large subunit is a crucial movement for the translocation of tRNA and mRNA. nih.gov As a component of the subunit interface, RPL8 is likely involved in or affected by these rotational movements.

The flexibility of RPL8 and its ability to adopt different conformations are likely important for its functions beyond the ribosome. Emerging evidence suggests that RPL8 has extraribosomal functions, including roles in regulating gene expression and apoptosis. nih.gov These functions may depend on the ability of RPL8 to interact with non-ribosomal proteins, and such interactions could be modulated by conformational changes in the protein.

Investigation of Peptide Fragment Conformations and their Potential Influence on Molecular Recognition (e.g., RPL8 (31-41))

While detailed structural information on the specific peptide fragment RPL8 (31-41) is not extensively available in the public domain, the principles of molecular recognition by short peptide fragments provide a framework for understanding its potential role. The conformation of a peptide fragment is a key determinant of its ability to interact with other molecules. nih.gov

Studies on other peptide fragments, such as those from the amyloid-beta peptide, demonstrate that short sequences can influence protein folding and aggregation. nih.gov Similarly, the conformation of a fragment like RPL8 (31-41) could be critical for its interactions, whether within the context of the full-length protein or as an independent entity.

The molecular recognition process often involves a specific "lock-and-key" or "induced-fit" mechanism, where the peptide and its binding partner adopt complementary conformations. nih.gov The ability of a peptide to adopt a specific secondary structure, such as an alpha-helix or beta-sheet, can be crucial for its binding affinity and specificity. nih.gov Techniques like circular dichroism and FTIR spectroscopy are used to study the secondary structure of peptides. nih.gov

Furthermore, the concept of multispecificity, where a single receptor can bind to multiple substrates, is relevant. plos.org The conformational flexibility of a peptide fragment can contribute to its ability to interact with different partners. Computational methods like self-consistent mean field theory can be used to predict the specificity profiles of protein-peptide interactions. plos.org

Canonical Ribosomal Functions of Rpl8 Protein

Role of RPL8 in Ribosome Biogenesis and Assembly Dynamics

Ribosomal Protein L8 (RPL8) is an integral component of the large 60S subunit of eukaryotic ribosomes. uniprot.orgmaayanlab.cloud Its role in the intricate process of ribosome biogenesis is crucial for the correct assembly and maturation of this subunit. chemicalbook.com The production of ribosomes is a complex undertaking within the cell, involving the transcription of ribosomal RNA (rRNA) and the synthesis of ribosomal proteins, which are then assembled together. tubitak.gov.tr

RPL8's involvement begins in the nucleolus, the primary site of ribosome production. genecards.org Depletion of RPL8 in yeast has been shown to disrupt the processing of pre-rRNA, specifically the conversion of 27SA3 pre-rRNA to 27SB pre-rRNA, which are critical steps in the maturation of the 25S and 5.8S rRNAs of the large subunit. This blockage in processing leads to a decrease in the amount of free 60S subunits, highlighting RPL8's essential role in the assembly line of these molecular machines.

Furthermore, the absence of RPL8 can lead to the destabilization and degradation of newly synthesized ribosomal proteins, indicating its role as a key structural component around which other proteins assemble. Research indicates that the globular domain of RPL8 establishes early contacts with the large subunit pre-rRNA, while its N-terminal extension stabilizes interactions at later stages of assembly.

Table 1: Key Research Findings on RPL8's Role in Ribosome Biogenesis

Finding Organism/System Implication Reference
Component of the 60S ribosomal subunit. Eukaryotes Structural role in the large ribosomal subunit. uniprot.orgmaayanlab.cloud
Required for processing of 27SA3 pre-rRNA to 27SB pre-rRNA. Yeast Essential for the maturation of 25S and 5.8S rRNA.
Depletion leads to decreased amounts of free 60S subunits. Yeast Critical for the overall production of functional large ribosomal subunits.
Stabilizes the assembly of other ribosomal proteins. General Acts as a cornerstone in the hierarchical assembly of the 60S subunit.
Contacts with pre-rRNA are established in a stepwise manner. Yeast Demonstrates a dynamic role throughout the assembly process.

Contribution of RPL8 to mRNA Translation and Peptide Elongation Processes

Once the ribosome is assembled and functional, RPL8 continues to play a vital role in the process of protein synthesis, specifically during the elongation phase of translation. genecards.org This phase involves the sequential addition of amino acids to a growing polypeptide chain, as dictated by the messenger RNA (mRNA) template.

RPL8 is situated at the interface between the small (40S) and large (60S) ribosomal subunits, a critical location for the mechanics of translation. maayanlab.cloudsoton.ac.uk It is implicated in several key events of the elongation cycle. neurotree.org The ribosome contains three binding sites for transfer RNA (tRNA): the A (aminoacyl), P (peptidyl), and E (exit) sites. RPL8 is thought to contribute to the structure and function of these sites, thereby influencing the entire process of peptide chain elongation. genecards.org

Studies in rats have suggested that RPL8 is a constituent of the binding site for elongation factor 2 (EF-2). maayanlab.cloudnih.gov EF-2 is a crucial protein that catalyzes the translocation of the ribosome along the mRNA molecule, a step that is essential for reading the next codon and continuing protein synthesis. By being part of this binding site, RPL8 likely plays a role in the GTP-dependent translocation step of elongation.

Table 2: RPL8's Contribution to Translation Elongation

Function Mechanism Significance Reference
Component of the large 60S subunit. Structural foundation for the peptidyl transferase center. Essential for the catalysis of peptide bond formation. uniprot.orggenecards.org
Located at the ribosomal subunit interface. Facilitates the coordinated movement of the two subunits during translation. Crucial for the translocation step of elongation. maayanlab.cloudsoton.ac.uk
Part of the elongation factor 2 (EF-2) binding site. Interacts with EF-2 to promote the movement of the ribosome along the mRNA. Ensures the processivity and efficiency of protein synthesis. maayanlab.cloudnih.gov

Specific Interactions with Ribosomal RNA Species (e.g., 5.8S rRNA)

The function of ribosomal proteins is intrinsically linked to their interactions with ribosomal RNA (rRNA), which forms the catalytic core of the ribosome. RPL8 has been shown to have specific binding interactions with rRNA molecules within the large ribosomal subunit. maayanlab.cloud

Notably, research in rats has demonstrated that RPL8 associates with the 5.8S rRNA. maayanlab.cloudgenecards.orgnih.gov The 5.8S rRNA is a key structural and functional component of the large ribosomal subunit in eukaryotes, and it is involved in ribosome translocation. The interaction between RPL8 and 5.8S rRNA is therefore crucial for maintaining the structural integrity of the ribosome and for facilitating the dynamic conformational changes that occur during protein synthesis.

In yeast, RPL8 binds to Domain I of the 25S rRNA in addition to the 5.8S rRNA. These interactions are vital for the correct folding of the rRNA and for the proper positioning of other ribosomal proteins and factors that bind to the ribosome during its assembly and function.

Table 3: Documented Interactions of RPL8 with rRNA

Interacting rRNA Species Organism Functional Consequence Reference
5.8S rRNA Rat, Yeast Structural integrity of the large subunit, ribosome translocation. maayanlab.cloudgenecards.orgnih.gov
25S rRNA (Domain I) Yeast Correct folding of rRNA, positioning of other ribosomal components.

Association with Aminoacyl-tRNA Binding Sites and Elongation Factors

RPL8's strategic position within the ribosome also implicates it in the binding of aminoacyl-tRNAs and the interaction with elongation factors. maayanlab.cloudgenecards.orgarchivesofmedicalscience.com The A-site of the ribosome is where the incoming aminoacyl-tRNA, carrying the next amino acid to be added to the polypeptide chain, binds.

Studies have suggested that RPL8 likely participates in the binding of aminoacyl-tRNA to the ribosome. maayanlab.cloudgenecards.orgnih.gov This function is critical for the fidelity of protein synthesis, as the correct tRNA must be selected based on the mRNA codon present in the A-site. By contributing to the structure of the A-site, RPL8 helps to ensure that only the cognate tRNA is stably bound, allowing for the subsequent peptide bond formation.

As mentioned previously, RPL8 is a constituent of the binding site for elongation factor 2 (EF-2) in rats. maayanlab.cloudnih.gov In addition to EF-2, the elongation cycle also involves elongation factor 1-alpha (eEF-1α), which delivers the aminoacyl-tRNA to the A-site. While direct interactions with eEF-1α are not as clearly defined for RPL8, its role in shaping the A-site suggests an indirect influence on the binding of the eEF-1α/tRNA/GTP ternary complex.

Table 4: RPL8's Association with tRNA Binding and Elongation Factors

Association Role Significance for Translation Reference
Aminoacyl-tRNA binding Contributes to the structure of the A-site. Facilitates the correct selection and binding of incoming tRNAs, ensuring translational fidelity. maayanlab.cloudgenecards.orgnih.gov
Elongation Factor 2 (EF-2) Forms part of the EF-2 binding site. Essential for the catalytic translocation of the ribosome along the mRNA. maayanlab.cloudnih.gov

Extraribosomal and Non Canonical Functions of Rpl8 Protein

Regulation of Gene Expression Profiles by RPL8

RPL8 plays a crucial role in modulating the transcriptional landscape of a cell. Its influence extends to both the expression levels of various genes and the patterns of mRNA splicing, thereby affecting a wide array of cellular pathways.

Research has demonstrated that RPL8 can significantly alter gene expression profiles. Overexpression of RPL8 has been shown to regulate the expression of hundreds of genes, including many oncogenic genes. nih.govtubitak.gov.trnih.gov This regulation is not limited to the p53 pathway but encompasses a broader network of genes involved in tumorigenesis and tumor progression. nih.gov The differentially expressed genes are often enriched in pathways related to angiogenesis, inflammation, and the regulation of cell proliferation. nih.govtubitak.gov.trnih.gov

In addition to modulating gene expression levels, RPL8 is also involved in the regulation of alternative splicing, a process that generates multiple mRNA transcripts from a single gene. nih.govmdpi.com Overexpression of RPL8 can lead to regulated alternative splicing events (RASEs), affecting the splicing patterns of numerous genes. nih.govtubitak.gov.trnih.gov These regulated alternative splicing gene (RASG) products are often implicated in critical cellular functions, including the negative regulation of apoptosis. nih.govtubitak.gov.trnih.gov This suggests that RPL8 can influence cellular fate by altering the isoforms of key regulatory proteins. nih.gov

Table 1: Impact of RPL8 Overexpression on Gene Expression and Splicing

Cellular ProcessEffect of RPL8 OverexpressionAssociated Pathways
Gene Expression Regulation of numerous differentially expressed genes (DEGs), including oncogenes.Angiogenesis, Inflammation, Cell Proliferation
Alternative Splicing Induction of regulated alternative splicing events (RASEs).Negative Regulation of Apoptosis

A key mechanism through which RPL8 influences gene expression is by modulating the alternative splicing of transcription factors. nih.govtubitak.gov.trnih.gov Transcription factors are crucial for controlling the rate of transcription of genetic information from DNA to messenger RNA. By altering the splicing patterns of transcription factor pre-mRNAs, RPL8 can effectively change their activity and, consequently, the expression of their target genes. nih.gov This provides a novel layer of gene regulation orchestrated by RPL8, linking the splicing machinery to transcriptional control. Studies have shown that RPL8 may influence cancer-related differentially expressed genes by modulating the splicing patterns of transcription factors. nih.govtubitak.gov.tr

Involvement of RPL8 in Cellular Apoptosis and Proliferation Pathways

RPL8 is deeply integrated into the cellular pathways that govern apoptosis (programmed cell death) and proliferation. Its extraribosomal functions allow it to act as a regulator of cell number and tissue homeostasis.

RPL8 has been shown to influence cell cycle progression. d-nb.info Depletion of RPL8 has been associated with cell cycle arrest, indicating its necessity for normal cell proliferation. merckmillipore.commerckmillipore.com Conversely, overexpression of RPL8 has been observed to inhibit cell proliferation in certain cancer cell lines. nih.govtubitak.gov.trnih.gov The regulation of the cell cycle is a complex process involving a multitude of proteins, and RPL8 appears to be one of the ribosomal proteins that can function as a checkpoint regulator. nih.gov The p53 pathway is a key regulator of the cell cycle, and while some ribosomal proteins exert their effects through this pathway, RPL8's regulatory network extends beyond it. nih.govd-nb.info

RPL8 plays a significant role in the induction of apoptosis. Overexpression of RPL8 has been shown to promote apoptosis in HeLa cells. nih.govtubitak.gov.trnih.gov This pro-apoptotic function is consistent with its ability to regulate the alternative splicing of genes involved in the negative regulation of apoptosis. nih.govtubitak.gov.trnih.gov Depletion of RPL8 in Drosophila has also been linked to an increase in apoptosis, suggesting that a proper level of RPL8 is crucial for cell survival. merckmillipore.commerckmillipore.com The pro-apoptotic role of RPL8 can be mediated through both p53-dependent and p53-independent mechanisms, depending on the cellular context. d-nb.info In some cancer cells, RPL8 silencing can lead to enhanced apoptosis. maayanlab.cloud

Table 2: Role of RPL8 in Apoptosis and Proliferation

Cellular ProcessEffect of RPL8 ModulationKey Observations
Cell Proliferation Inhibition upon overexpression in some cancer cells.Depletion can lead to cell cycle arrest.
Apoptosis Promotion upon overexpression.Depletion can also induce apoptosis.

Role of RPL8 in Regulated Cell Death Mechanisms

In addition to its role in classical apoptosis, emerging evidence suggests the involvement of RPL8 in other forms of regulated cell death, such as ferroptosis. Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. archivesofmedicalscience.com A recent study has explored the role of RPL8 in glutathione (B108866) synthesis-dependent ferroptosis control in hepatocellular carcinoma. archivesofmedicalscience.com This research indicates that RPL8 may play a role in modulating cellular sensitivity to ferroptosis, thereby expanding the known extraribosomal functions of this protein to include newer forms of regulated cell death. archivesofmedicalscience.com Genes coding for mitochondrial proteins, such as RPL8, have been identified as having roles in these processes. mdpi.com

RPL8 in Metabolic Regulation

RPL8 has been identified as a significant modulator of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. atlasgeneticsoncology.orgmaayanlab.cloudrcsi.com In the context of liver hepatocellular carcinoma (LIHC), elevated RPL8 expression has been shown to drive tumor progression by activating the mTORC1 pathway. maayanlab.cloud This activation promotes cell viability, proliferation, migration, invasion, and glycolysis. maayanlab.cloud Conversely, silencing RPL8 inhibits the progression of hepatocellular carcinoma by down-regulating mTORC1 signaling. archivesofmedicalscience.comatlasgeneticsoncology.org

The mTORC1 complex, composed of mTOR, Raptor, and mLST8, integrates signals from nutrients and growth factors to control protein and lipid synthesis. nih.govnih.gov Studies in yak mammary epithelial cells (YMECs) have demonstrated that RPL8 regulates the signaling activity of mTORC1. researcherslinks.comresearcherslinks.com Overexpression of RPL8 leads to a significant increase in the expression of both mTOR and its phosphorylated, active form (p-mTOR). researcherslinks.com This indicates that RPL8 acts as an upstream positive regulator of the mTORC1 pathway. researcherslinks.com The activation of mTORC1 by RPL8 is a key mechanism through which it influences downstream metabolic processes, such as lipid synthesis. researcherslinks.comresearcherslinks.com Furthermore, there is evidence suggesting a link between amino acid availability, mTORC1 signaling, and the regulation of ferroptosis, where cystine can activate the Rag-mTORC1-4EBPs axis to promote the synthesis of GPX4, a key anti-ferroptosis enzyme. nih.gov

ConditionEffect on mTORC1 PathwayDownstream Consequence in Cancer Cells
Elevated RPL8 ExpressionActivation of mTORC1 signaling maayanlab.cloudIncreased cell proliferation, migration, and glycolysis maayanlab.cloud
Silencing of RPL8Down-regulation of mTORC1 signaling archivesofmedicalscience.comatlasgeneticsoncology.orgEnhanced apoptosis and reduced oncogenic behavior maayanlab.cloud
RPL8 Overexpression (in YMECs)Increased expression of mTOR and p-mTOR researcherslinks.comPromotion of downstream metabolic pathways researcherslinks.comresearcherslinks.com

A significant extraribosomal function of RPL8 is its role in regulating lipid synthesis, particularly demonstrated in the context of milk fat production. researcherslinks.comresearcherslinks.com This regulation is primarily mediated through the Sterol Regulatory Element-Binding Protein 1 (SREBP1) pathway, which is a downstream target of mTORC1 signaling. researcherslinks.comresearcherslinks.comfrontiersin.org SREBP1 is a key transcription factor that activates genes involved in fatty acid and triglyceride biosynthesis, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN). researcherslinks.comfrontiersin.orgscienceopen.com

Research in yak mammary epithelial cells (YMECs) has established RPL8 as a positive regulator of milk fat synthesis. researcherslinks.comresearcherslinks.com Overexpression of RPL8 significantly promotes the secretion of triglycerides (TG). researcherslinks.com This effect is achieved by activating the SREBP1 pathway; RPL8 overexpression increases the expression of SREBP1 and its target genes ACC and FASN. researcherslinks.com Conversely, silencing RPL8 reduces the expression of these key lipogenic enzymes. frontiersin.org Further studies have confirmed that RPL8 promotes TG secretion specifically through the SREBP1 pathway, as intervention in SREBP1 activity affects the RPL8-mediated regulation of TGs. researcherslinks.com

The regulatory cascade involves RPL8 acting upstream of mTORC1, which in turn promotes the SREBP1 signaling pathway. researcherslinks.comresearcherslinks.com This hierarchical regulation forms the RPL8-mTORC1-SREBP1 axis, which plays a crucial role in controlling lipid synthesis. researcherslinks.com This mechanism highlights a non-canonical function of a ribosomal protein in directly influencing metabolic output, such as the fat content in milk. researcherslinks.comnih.gov

Genetic Intervention in YMECsEffect on SREBP1 PathwayImpact on Milk Fat Synthesis
RPL8 OverexpressionIncreased expression of SREBP1, ACC, FAS, SCD1 researcherslinks.comSignificantly increased triglyceride (TG) secretion researcherslinks.com
RPL8 SilencingDecreased expression of SREBP1, ACC, FASN researcherslinks.comfrontiersin.orgDecreased triglyceride (TG) secretion researcherslinks.com
SREBP1 InterventionModulates the effect of RPL8 on TG secretion researcherslinks.comConfirms RPL8 acts through the SREBP1 pathway researcherslinks.com

Immunomodulatory Roles of RPL8

Beyond its roles in metabolism and cell survival, RPL8 is emerging as a modulator of immune and inflammatory responses. researchgate.netnih.gov Analysis of gene expression following RPL8 overexpression has shown enrichment in pathways associated with inflammation and the innate immune response. nih.gov This suggests that RPL8 can participate in immune and inflammatory processes by regulating the expression levels of associated genes. nih.gov

In the context of liver cancer, the expression of RPL8 has been positively correlated with immune cell infiltration. researchgate.net Specifically, RPL8 and its co-expressed genes are primarily involved in processes related to the immune system and liver regeneration. researchgate.net This correlation points towards a functional role for RPL8 in the tumor immune microenvironment. Ribosomal proteins, in general, have been implicated in exerting various biological functions, including the regulation of immune responses, further supporting the potential immunomodulatory role of RPL8. frontiersin.org The NLRP3 inflammasome, a key component of the innate immune system, is crucial for initiating immune responses through the release of pro-inflammatory cytokines, representing a potential pathway through which ribosomal proteins could exert influence. mdpi.com

Evidence suggests that RPL8 can directly influence the activity of key immune cells. Studies have shown that RPL8 can stimulate the cloning of T helper (Th) cells and affect the proliferation of lymphocytes. nih.gov This points to a direct role for RPL8 in the adaptive immune response.

The interaction between dendritic cells (DCs) and T cells is fundamental to initiating adaptive immunity. mdpi.comfrontiersin.org DCs present antigens to T cells, leading to their activation, differentiation, and proliferation. frontiersin.org While direct evidence of RPL8 mediating DC-T cell interaction is still being investigated, the broader context of ribosomal proteins influencing immune responses suggests this is a plausible mechanism. frontiersin.org Given that RPL8 expression is correlated with immune cell infiltration and can regulate inflammatory pathways, it is conceivable that RPL8 influences the function of antigen-presenting cells like DCs and the subsequent response of T cells. researchgate.netnih.govnih.gov

Other Diverse Biological Functions

Beyond its canonical role in ribosome biogenesis, Ribosomal Protein L8 (RPL8) engages in a variety of extraribosomal functions, participating in distinct biological processes that are independent of protein synthesis. These non-canonical roles highlight the functional versatility of ribosomal proteins as regulatory molecules. Research has implicated RPL8 in the pathophysiology of degenerative diseases, cellular responses to stress, and interactions with environmental challenges, demonstrating its importance in maintaining cellular and organismal homeostasis.

Role in Intervertebral Disc Degeneration

Intervertebral disc degeneration (IDD) is a multifactorial process characterized by the progressive breakdown of the extracellular matrix, leading to chronic back pain. nih.gov Bioinformatic analysis of gene expression in the annulus pulposus and nucleus pulposus cells from patients with disc degeneration has identified RPL8 as a dysregulated gene. nih.gov

A study analyzing microarray data revealed that genes encoding several ribosomal proteins, including RPL8, RPS16, and RPS23, were key nodes in a protein-protein interaction network associated with the disease. nih.gov These proteins were specifically enriched in biological processes critical to cellular function, such as translation, translation elongation, and RNA processing. nih.govnih.gov The involvement of RPL8 in these protein synthesis-related processes suggests that alterations in its expression or function contribute to the pathological progression of disc degeneration. nih.gov This highlights a potential extraribosomal role for RPL8 in modulating RNA processing within the specific context of IDD. nih.gov

GeneCell Type AnalyzedAssociated Biological Process in IDDStudy Finding
RPL8Annulus and Nucleus Pulposus CellsTranslation, RNA ProcessingIdentified as a dysregulated gene involved in the progression of disc degeneration. nih.gov
RPS16Annulus and Nucleus Pulposus CellsTranslation, RNA ProcessingIdentified as a dysregulated gene involved in the progression of disc degeneration. nih.gov
RPS23Annulus and Nucleus Pulposus CellsTranslation, RNA ProcessingIdentified as a dysregulated gene involved in the progression of disc degeneration. nih.gov
COL3A1Annulus and Nucleus Pulposus CellsSkeletal System DevelopmentCommon differentially expressed gene in both cell types in disc degeneration. nih.gov

Association with Cellular Stress Responses

Cellular stress, such as that induced by impaired ribosome biogenesis (nucleolar stress), can trigger surveillance pathways that often involve ribosomal proteins. nih.govnih.govcell-stress.com Many ribosomal proteins, such as RPL5 and RPL11, can bind to and inhibit MDM2, leading to the stabilization and activation of the tumor suppressor p53. nih.govmdpi.com This pathway is a critical checkpoint for cell cycle arrest or apoptosis. researchgate.net

RPL8's role in cellular stress appears to be distinctly associated with the induction of apoptosis. Studies involving the overexpression of RPL8 in HeLa cancer cells have demonstrated that increased levels of RPL8 significantly inhibit cell proliferation and promote programmed cell death. nih.govtubitak.gov.tr Further investigation revealed that RPL8 can regulate the expression and alternative splicing of a multitude of genes, including those enriched in pathways controlling apoptosis. nih.gov This pro-apoptotic function suggests that RPL8 acts as a positive regulator of cell death in response to certain cellular conditions. nih.govtubitak.gov.tr While many ribosomal proteins mediate stress responses through the p53 pathway, research indicates that the gene network regulated by RPL8 is not confined to p53-related pathways, suggesting it may influence cellular stress responses through alternative or parallel mechanisms. nih.gov

Experimental ConditionCell LineObserved EffectAssociated Pathway/Function
RPL8 OverexpressionHeLaInhibited cell proliferation. nih.govtubitak.gov.trRegulation of cell cycle
RPL8 OverexpressionHeLaPromoted cell apoptosis. nih.govtubitak.gov.trNegative regulation of apoptosis nih.gov
RPL8 OverexpressionHeLaAltered expression and alternative splicing of cancer-related genes. nih.govTranscriptional and post-transcriptional regulation nih.gov

Involvement in Responses to Environmental Stressors (e.g., insect pests)

The extraribosomal functions of RPL8 also extend to organismal responses to environmental factors, particularly concerning insect pests. Research has identified RPL8 as a molecule of interest in both the physiology of insects and the defense mechanisms of plants against them.

In the mosquito Aedes aegypti, a vector for diseases like dengue and Zika, the expression of RPL8 mRNA is tightly regulated during the reproductive cycle, a process intrinsically linked to the environmental cue of a blood meal. nih.gov Levels of RPL8 mRNA fluctuate significantly after the mosquito emerges as an adult and following blood-feeding and oviposition. nih.gov This regulation is independent of ribosomal RNA transcription, indicating a specific, non-ribosomal role for RPL8 in controlling the mosquito's reproductive fitness, a key factor in its capacity as a disease vector. nih.gov

From a plant defense perspective, studies on rice (Oryza sativa) have shown that many ribosomal protein genes are differentially regulated in response to infestation by insect pests like the brown planthopper and gall midge. nih.gov This suggests that ribosomal proteins may play a role in the plant's defense signaling or tolerance mechanisms against environmental stressors such as herbivory. nih.gov Furthermore, the stable expression of RPL8 in insects like bed bugs and Culex mosquitoes has led to its use as a reliable reference gene in studies of insecticide resistance and behavioral responses to environmental stimuli like light, underscoring its fundamental importance in insect biology. researchgate.netmdpi.com

Investigational Studies on Rpl8 Peptide Fragments, Including Rpl8 31 41

Identification and Characterization of Immunogenic RPL8 Peptides

The identification of tumor antigens recognized by T helper (Th) cells is a critical step in developing cancer vaccines. aacrjournals.org An immunogenic peptide from Ribosomal Protein L8 (RPL8) was identified through a novel antigen phage display approach. aacrjournals.org This method was used to clone the antigen recognized by an HLA-DR7-restricted Th cell clone derived from a melanoma patient. aacrjournals.org The identified antigen was confirmed to be RPL8, a protein that is ubiquitously expressed in normal cells but has been found to be overexpressed in metastatic carcinomas. aacrjournals.org

To pinpoint the specific epitope within the full-length protein, researchers synthesized RPL8 peptides based on predicted binding sites for the HLA-DR7 molecule. aacrjournals.org Through stimulation assays, a specific RPL8 peptide was found to be recognized by the T-helper cell clone, confirming its identity as the immunogenic epitope. aacrjournals.org The recognition of this peptide was shown to be dependent on the presence of HLA-DR7, highlighting its MHC class II restriction. aacrjournals.org While full-length RPL8 is a component of the 60S ribosome subunit, this peptide fragment represents the minimal immunogenic component capable of stimulating a specific T-cell response. thermofisher.comaacrjournals.org

Functional Assessment of RPL8 (31-41) in T-cell Activation and Cytokine Expression

The functional capacity of immunogenic RPL8 peptides has been assessed by their ability to induce T-cell responses. In one study, an RPL8 peptide fragment significantly stimulated the proliferation of a specific T-helper cell clone. aacrjournals.org This proliferative response was observed to be dependent on the peptide concentration, demonstrating a dose-response relationship. aacrjournals.org

Furthermore, the study demonstrated that the RPL8 peptide could activate lymphocytes from melanoma patients who were positive for HLA-DR7. aacrjournals.org Lymphocytes from four out of nine such patients showed significant proliferation and/or cytokine expression when stimulated with the peptide, whereas no such response was seen in healthy volunteers. aacrjournals.org This indicates that the RPL8 fragment is not only immunogenic but also capable of reactivating pre-existing T-cell responses in cancer patients. aacrjournals.org The activation of T-cells, including CD4+ and CD8+ subsets, is a crucial event in the immune response, often characterized by the production and secretion of various cytokines that mediate and regulate immunological reactions. nii.ac.jpmiltenyibiotec.comfrontiersin.org The ability of the RPL8 peptide to stimulate cytokine expression in patient lymphocytes underscores its potential as a biologically active agent in an immune context. aacrjournals.org

In Vitro and In Vivo Models for Studying Peptide-Specific Biological Activities

The biological activities of peptide fragments like those from RPL8 are studied using a variety of established in vitro and in vivo models.

In Vitro Models

T-Cell Proliferation Assays: A primary in vitro method involves co-culturing T-cells with antigen-presenting cells (APCs), such as monocytes or dendritic cells, that have been pulsed with the synthetic peptide. aacrjournals.org The proliferation of T-cells is then measured, often using a [³H]thymidine incorporation assay, which quantifies DNA synthesis in dividing cells. aacrjournals.org

Immunogenicity and Cytotoxicity Assays: To test the ability of a peptide to generate a specific T-cell response, peripheral blood mononuclear cells (PBMCs) can be stimulated with peptide-loaded dendritic cell lines. nih.gov The subsequent amplification and functionality of peptide-specific CD8+ T-cells are then determined through methods like flow cytometry using tetramer staining and by measuring the expression of functional markers like IFN-γ and CD107a. nih.gov

Cell Line Models: Various cell lines are used to study the effects of peptides on cellular processes. For example, Caco-2 and RAW264.7 macrophage cell lines have been used to evaluate the protective effects of peptides against oxidative damage. csic.es Cell viability is often assessed using the MTT assay. csic.es

In Vivo Models

Murine Models: Animal models are essential for evaluating the in vivo activity of peptides. For instance, to test the antimicrobial efficacy of a peptide, a murine infection model can be used where mice are infected with a pathogen (e.g., Staphylococcus aureus) and subsequently treated with the peptide to assess its ability to reduce the bacterial load. nih.gov

Disease-Specific Models: For studying activities like antihypertensive effects, spontaneously hypertensive rat (SHR) models are employed. mdpi.com These animals naturally develop high blood pressure, and the administration of a bioactive peptide can be evaluated for its ability to cause a reduction in systolic blood pressure. mdpi.com The MC903 mouse model, which develops AD-like skin inflammation, is used to study the effects of therapeutics on T-cell-mediated skin conditions. frontiersin.org

These models are crucial for bridging the gap between the identification of a bioactive peptide and its potential therapeutic application, allowing for a thorough investigation of its biological effects in a controlled setting. nih.govmdpi.com

Molecular Mechanisms Underlying Peptide-Mediated Effects

The biological effects of peptides are dictated by their specific molecular interactions. For immunogenic peptides derived from proteins like RPL8, the primary mechanism involves the adaptive immune system.

The core mechanism is the presentation of the peptide by a Major Histocompatibility Complex (MHC) molecule on the surface of an APC. aacrjournals.orgmdpi.com The RPL8 peptide identified in cancer research is presented by the MHC class II molecule HLA-DR7. aacrjournals.org This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on a corresponding CD4+ T helper cell. aacrjournals.orgnii.ac.jp This recognition event is the crucial first step that triggers a cascade of downstream signaling pathways within the T-cell, leading to its activation, proliferation, and the secretion of cytokines. aacrjournals.orgplos.org

Beyond this specific immunological mechanism, peptides can exert effects through other pathways:

Receptor Binding: Some peptides can act as ligands for cell surface receptors, such as G-protein coupled receptors or ion channels, to initiate a cellular response. researchgate.net For example, the peptide catestatin (B549398) can block nicotinic acetylcholine (B1216132) receptors to inhibit catecholamine release. researchgate.net

Enzyme Modulation: Bioactive peptides can act as inhibitors or activators of enzymes. mdpi.com

Regulation of Gene Expression: The full-length RPL8 protein has been shown to regulate the expression and splicing patterns of genes associated with cancer-related pathways, although it is less clear if short peptide fragments retain this specific function. nih.gov

Furthermore, the origin protein itself can influence the process. Studies have shown that altering the expression of certain ribosomal proteins can modulate the generation of MHC class I peptides, suggesting that the ribosomal machinery can play a role in immunosurveillance. nih.govcornell.edu Depleting RPL6, for instance, was found to decrease ubiquitin-dependent peptide presentation. nih.gov This indicates that the cellular context of the full-length protein can impact the availability of peptide fragments for immune presentation.

Comparative Analysis of Full-Length RPL8 Versus Peptide Fragment Activities

When comparing the biological activity of a full-length protein to that of its constituent peptide fragments, significant differences can emerge. The activity often depends on the specific function being assessed, such as immunogenicity or broader cellular regulation.

In the context of T-cell activation, a short peptide fragment can be more potent than the full-length protein. aacrjournals.org Research on the immunogenic RPL8 peptide demonstrated this disparity. While lysates from various tumor cells expressing the full-length RPL8 protein could stimulate a T-cell clone, the response was variable. aacrjournals.org In contrast, the synthesized peptide epitope consistently and significantly stimulated the same T-cells. aacrjournals.org This suggests that the processing of the full-length RPL8 protein by APCs and the subsequent presentation of the correct epitope can be inefficient or a rate-limiting step. The direct provision of the minimal peptide fragment bypasses this requirement, leading to a more robust and reliable activation of specific T-cells. aacrjournals.org

Conversely, the full-length protein may possess functions that are lost in its smaller fragments. For example, the complete RPL8 protein is involved in ribosome biogenesis and has been found to regulate gene expression and promote apoptosis when overexpressed. thermofisher.comnih.gov These activities are dependent on the protein's larger structure and its interactions within the ribosome and other cellular complexes, and are unlikely to be replicated by a short peptide fragment like RPL8 (31-41). nih.gov It is generally observed that a short peptide constituting a pharmacophore or epitope may be less potent than the full protein containing it, due to conformational factors and potential contributions from other parts of the protein. researchgate.net However, as seen with the RPL8 immunogenic peptide, fragments can be significantly more active in specific contexts, particularly when the activity relies on bypassing cellular processing steps. aacrjournals.orgresearchgate.net

Molecular Interaction Networks and Mechanistic Investigations of Rpl8

Protein-Protein Interactions of RPL8 Beyond the Ribosome

RPL8 engages in a variety of protein-protein interactions that are central to its extra-ribosomal activities. These interactions connect RPL8 to pathways governing tumor suppression, gene transcription, and the very biogenesis of ribosomes themselves.

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. nih.govjbr-pub.org.cn A crucial cellular surveillance mechanism, known as the ribosomal stress response, involves certain ribosomal proteins (RPs) binding to MDM2, thereby inhibiting its activity and stabilizing p53. nih.gov While several RPs, such as RPL5 and RPL11, are well-documented binders of MDM2, the direct interaction between RPL8 and MDM2 is less characterized. nih.gov However, research indicates that the network of genes regulated by RPL8 is not confined to p53-related pathways. nih.gov Overexpression of RPL8 in HeLa cells has been shown to promote apoptosis, a key outcome of p53 activation. nih.govnih.gov This pro-apoptotic function may be executed through alternative mechanisms, such as modulating the splicing of key apoptosis-related genes. nih.govresearchgate.net

RPL8 directly interacts with transcription factors to regulate gene expression. A notable example is its interaction with Paired box 6 (Pax6), a crucial transcription factor in the development of the eyes and central nervous system. nih.govnih.govdntb.gov.ua This interaction has been confirmed through co-immunoprecipitation (Co-IP) and electrophoretic mobility shift assays (EMSA). nih.gov Studies in bovine mammary epithelial cells have shown that Pax6 is an important transcription factor for RPL8 expression. nih.gov A specific mutation (g.-931G > T) in the promoter region of the RPL8 gene was found to create a binding site for Pax6, altering the affinity of the DNA-protein interaction and subsequently downregulating RPL8 expression. This modulation of RPL8 levels by Pax6 affects the expression of genes involved in milk fat synthesis. nih.govresearchgate.net

RPL8 plays a critical role in the assembly of the 60S ribosomal subunit by associating with various ribosome biogenesis factors (RBFs). researchgate.netnih.gov The absence or depletion of RPL8 leads to significant defects in ribosome maturation. In yeast models, the depletion of Rpl8 results in the reduced association of several RBFs with pre-ribosomal particles, including the Erb1/Has1 group of factors, which are necessary for early LSU precursor maturation steps. plos.org The absence of Rpl8 also causes the depletion of other large subunit RPs from pre-ribosomes. researchgate.net

Furthermore, RPL8's role is coordinated with other proteins. For instance, depletion of L8 in yeast affects the stable association of A3 factors like Nop7 and Cic1 with early pre-ribosomes. nih.gov RPL8 has also been shown to co-immunoprecipitate with Arx1, a biogenesis factor that shuttles between the nucleus and cytoplasm, highlighting its involvement in the later, cytosolic stages of 60S subunit maturation. pnas.org These findings underscore that RPL8's presence is a key dependency for the hierarchical and cooperative assembly of the large ribosomal subunit. plos.org

Table 1: Key Protein-Protein Interactions of RPL8

Interacting Protein Cellular Context Functional Outcome of Interaction References
Pax6 Bovine Mammary Epithelial Cells Pax6 binds to the RPL8 promoter, regulating its expression and influencing milk fat synthesis pathways. nih.govnih.govresearchgate.net
Ribosome Biogenesis Factors (e.g., Erb1/Has1 group, Nop7, Cic1, Arx1) Yeast (Saccharomyces cerevisiae) RPL8 is essential for the stable association of these factors with pre-60S ribosomal particles, ensuring proper ribosome assembly. researchgate.netnih.govplos.orgpnas.org

RPL8's Role in RNA Processing and Splicing Machinery

Beyond protein interactions, RPL8 exerts influence at the RNA level, particularly in the regulation of alternative splicing, a process that allows a single gene to code for multiple proteins.

Studies have demonstrated that RPL8 can significantly alter the landscape of alternative splicing within the cell. nih.govnih.gov Overexpression of RPL8 in HeLa cancer cells led to widespread changes in alternative splicing events (ASEs). nih.govresearchgate.net These regulated ASEs impact genes involved in critical cancer-related pathways, including renal, colorectal, and virus-associated cancers. nih.gov

Specific examples of this regulatory function have been validated, including the alternative splicing of:

CASP3 (Caspase 3): RPL8 was shown to regulate a cassette exon event in the CASP3 gene, which encodes a critical executioner of apoptosis. This provides a potential mechanism for RPL8's observed pro-apoptotic effects. nih.govresearchgate.net

TBX3 (T-box transcription factor 3): RPL8 also modulates the splicing of TBX3, a gene implicated in tumor formation and invasion. nih.govresearchgate.net

Furthermore, it is hypothesized that RPL8 may influence the expression of differentially expressed genes (DEGs) by modulating the alternative splicing of transcription factor (TF) genes. Analysis suggests that RPL8-regulated alternative splicing of TFs such as FOXP1, TFAP2A, ZBTB14, and IRF3 could, in turn, affect the expression of their target genes involved in cell proliferation and immune responses. nih.govresearchgate.net

Table 2: Examples of Genes Subject to RPL8-Regulated Alternative Splicing

Gene Target Type of Splicing Event Functional Implication References
CASP3 Cassette Exon Modulation of apoptosis nih.govresearchgate.net
TBX3 Cassette Exon Regulation of tumor invasion and formation nih.govresearchgate.net
MBNL3 Alternative Splicing Potential role in tumor pathways nih.gov
SEPT2 Alternative Splicing Potential role in tumor pathways nih.gov
FOXP1, ZBTB14 (AS-TFs) Alternative Splicing Regulation of target genes involved in cell proliferation and innate immunity nih.govresearchgate.net

Signaling Pathways Directly Modulated by RPL8

Through its diverse interactions, RPL8 directly modulates several key signaling pathways, impacting cell growth, metabolism, and stress responses, particularly in the context of cancer.

One of the most significantly modulated pathways is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway . In hepatocellular carcinoma (LIHC), RPL8 expression is elevated and activates the mTORC1 pathway, which is a central regulator of cell growth and proliferation. Silencing RPL8 in LIHC cells leads to a decrease in the phosphorylation of mTOR and its downstream target RPS6KB1, resulting in accelerated apoptosis and reduced cell viability and migration. nih.govnih.gov This pathway is also leveraged by RPL8 in a different context; in yak mammary epithelial cells, RPL8 promotes triglyceride secretion through the mTORC1-SREBP1 signaling cascade. researchgate.netresearcherslinks.com

Transcriptome analysis following RPL8 overexpression has revealed its influence on a broad range of cancer-related pathways. Differentially expressed genes were found to be enriched in pathways controlling angiogenesis, inflammation, and the positive regulation of cell proliferation . nih.govnih.gov For example, RPL8 overexpression upregulated pro-angiogenic factors like DLL4 and FGF1 while downregulating genes such as FOS. nih.gov

Recent findings have also implicated RPL8 in the regulation of ferroptosis , an iron-dependent form of programmed cell death. In hepatocellular carcinoma, RPL8 was found to play a key role by regulating the synthesis of glutathione (B108866) (GSH) , a major cellular antioxidant. RPL8 knockdown triggered ferroptosis by increasing lipid peroxidation, an effect that was linked to its ability to upregulate glutathione synthase (GSS) and enhance the GSH synthesis pathway. researchgate.net This positions RPL8 as a critical regulator of cellular defense against oxidative stress and a potential therapeutic target in cancer. researchgate.net

Table 3: Signaling Pathways Modulated by RPL8

Signaling Pathway Effect of RPL8 Cellular Context References
mTORC1 Signaling Activates pathway, promoting cell growth and inhibiting apoptosis. Hepatocellular Carcinoma nih.govnih.gov
mTORC1-SREBP1 Signaling Activates pathway to promote triglyceride secretion. Mammary Epithelial Cells researchgate.netresearcherslinks.com
Angiogenesis Regulates expression of key angiogenic genes (e.g., DLL4, FGF1). Cancer (HeLa cells) nih.govnih.gov
Inflammation & Immune Response Regulates expression of genes involved in inflammatory and innate immune responses. Cancer (HeLa cells) nih.govnih.gov
Ferroptosis / Glutathione Synthesis Inhibits ferroptosis by upregulating glutathione synthase (GSS) and enhancing GSH production. Hepatocellular Carcinoma researchgate.net

Research on the Chemical Compound “RPL8 protein (31-41)” Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of publicly available scientific databases and research repositories, no specific information has been found regarding the chemical compound designated as “RPL8 protein (31-41).” This particular fragment of the larger Ribosomal Protein L8 (RPL8) does not appear to have been the subject of dedicated study concerning its molecular interaction networks, downstream effectors, or regulatory hierarchies.

The full-length RPL8 protein is a well-characterized component of the large 60S ribosomal subunit, essential for protein synthesis. Beyond its canonical role in the ribosome, research has illuminated its extra-ribosomal functions, implicating it in various cellular processes such as the regulation of gene expression and cellular responses to stress. Studies have explored the broader interactions and pathways associated with the entire RPL8 protein.

However, the specific 11-amino acid peptide sequence corresponding to residues 31-41 of the RPL8 protein has not been isolated or synthesized for functional analysis in the available literature. Consequently, there is no data to populate the requested article outline, which was to focus exclusively on this peptide fragment.

Scientific inquiry into proteins often involves the study of specific domains or fragments that may have distinct biological activities. For instance, research has been conducted on other synthetic peptides derived from RPL8 to investigate aspects like protein-protein interactions. This underscores that while the study of RPL8 fragments is a valid scientific approach, the specific fragment “RPL8 protein (31-41)” has not been a focus of such research to date.

Therefore, an article detailing the molecular interaction networks and mechanistic investigations of “RPL8 protein (31-41)” cannot be generated at this time due to the absence of foundational research on this specific compound. Further investigation into the full-length RPL8 protein may provide context, but any discussion would fall outside the strict scope of the requested topic.

Methodological Approaches in Rpl8 Research

In Vitro Cell Culture Models for Functional Characterization

To elucidate the specific functions of RPL8, researchers extensively use in vitro cell culture systems. These models allow for the controlled manipulation and observation of cellular behaviors in response to altered RPL8 expression.

A primary method to study the function of RPL8 involves modulating its expression levels within cultured cells. nih.gov

Overexpression (OE): To investigate the effects of elevated RPL8 levels, scientists introduce RPL8 overexpression plasmids into cell lines such as HeLa cells and yak mammary epithelial cells (YMECs). nih.govresearcherslinks.com In one study, a genetic vector with a green fluorescent protein tag was used to transfect HeLa cells, allowing for the identification of cells with successful RPL8 overexpression. nih.gov The increased expression is typically confirmed at both the mRNA level, using quantitative reverse transcription PCR (RT-qPCR), and the protein level, through Western blot analysis. nih.govresearchgate.net

Silencing/Knockdown: Conversely, to understand the consequences of reduced RPL8 function, researchers employ gene silencing techniques. researcherslinks.commaayanlab.cloud This is often achieved using small interfering RNAs (siRNAs) that specifically target RPL8 mRNA for degradation, leading to decreased protein production. researchgate.net Studies have utilized RPL8 silencing in liver hepatocellular carcinoma (LIHC) cells to explore its role in cancer progression. maayanlab.cloudnih.gov The efficiency of the knockdown is also verified to ensure that the observed effects are due to the reduction of RPL8. researcherslinks.com

These techniques of overexpression and silencing are fundamental in linking RPL8 to specific cellular phenotypes and pathways. researcherslinks.commaayanlab.cloud For instance, studies have shown that modulating RPL8 expression can impact the mTORC1 signaling pathway, a key regulator of cell growth and metabolism. researcherslinks.commaayanlab.cloudnih.gov

Following the successful modulation of RPL8 expression, a battery of assays is used to characterize the functional consequences on cellular behavior. nih.govtubitak.gov.trresearchgate.net

Cell Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure cell proliferation rates. nih.govtubitak.gov.trresearchgate.net Research has demonstrated that overexpressing RPL8 in HeLa cells leads to a significant inhibition of cell proliferation. nih.gov

Apoptosis Assays: To detect and quantify programmed cell death, or apoptosis, flow cytometry is frequently employed. nih.govtubitak.gov.trresearchgate.net Cells are often stained with fluorescent markers like Annexin V and 7-aminoactinomycin D (7-AAD) or Propidium Iodide (PI). nih.gov Studies have consistently shown that RPL8 overexpression promotes apoptosis in HeLa cells, while its silencing can accelerate apoptosis in liver cancer cells. nih.govnih.gov

Migration and Invasion Assays: The ability of cells to move and invade surrounding tissues is a critical aspect of development and disease, particularly cancer. The functional significance of RPL8 in these processes is evaluated in various cell line models. researchgate.netarchivesofmedicalscience.com Functional experiments have revealed that the regulation of RPL8 significantly influences cell migration and invasion. researchgate.netarchivesofmedicalscience.com

The table below summarizes the key in vitro assays used in RPL8 functional characterization.

Assay Type Method Purpose Cell Line Example Finding with RPL8 Modulation Citation
Cell Proliferation MTT Assay Measures the rate of cell growth and viability. HeLa Overexpression inhibits proliferation. nih.gov
Apoptosis Flow Cytometry (Annexin V/PI staining) Quantifies the percentage of cells undergoing apoptosis. HeLa, LIHC Overexpression promotes apoptosis; silencing accelerates apoptosis. nih.govnih.gov
Migration/Invasion Not specified Assesses the migratory and invasive capacity of cells. HCC cell lines Regulation of RPL8 affects cell migration and invasion. archivesofmedicalscience.com

Advanced "-omics" Technologies

To gain a comprehensive, system-wide view of RPL8's molecular functions, researchers utilize advanced "-omics" technologies. These high-throughput methods provide vast amounts of data on genes, proteins, and their interactions.

RNA sequencing (RNA-seq) is a powerful tool used to analyze the entire transcriptome of a cell, revealing changes in both gene expression levels and alternative splicing patterns. nih.gov

Differentially Expressed Genes (DEGs): By comparing the transcriptomes of cells with normal and overexpressed RPL8 levels, scientists can identify genes whose expression is regulated by RPL8. nih.govtubitak.gov.tr In one study involving RPL8 overexpression in HeLa cells, RNA-seq analysis identified 703 differentially expressed genes, with 285 being upregulated and 418 downregulated. researchgate.net These DEGs were often found to be enriched in pathways related to tumorigenesis and inflammation. nih.govtubitak.gov.tr The findings from RNA-seq are typically validated using RT-qPCR. nih.govresearchgate.net

Alternative Splicing Analysis: Beyond gene expression, RNA-seq can detect changes in how pre-mRNAs are spliced. nih.gov RPL8 has been shown to regulate alternative splicing events (RASEs). nih.govtubitak.gov.tr For example, RPL8 can modulate the alternative splicing of genes involved in cancer pathways, such as CASP3 and TBX3. nih.gov These findings suggest that RPL8 can influence cellular phenotypes by altering both the abundance and the isoforms of various transcripts. nih.govtubitak.gov.tr The different types of alternative splicing events regulated by RPL8 include cassette exons. researchgate.net

The results from these analyses are often visualized using volcano plots to display DEGs and sashimi plots to illustrate alternative splicing events. nih.govresearchgate.netresearchgate.net

Proteomics focuses on the large-scale study of proteins, their structures, and their functions.

Protein Composition and Post-Translational Modifications: Mass spectrometry is a key technique for identifying and quantifying proteins in a complex sample. wikipedia.orgplos.org It has been used to characterize the post-translational modifications of human ribosomal proteins, including RPL8. wikipedia.orggenecards.org For instance, research has confirmed that RPL8 can be hydroxylated. nih.gov Quantitative mass spectrometry has also been employed to study the changes in ribosomal protein composition under different conditions, such as during LiCl-induced splitting of ribosomes in yeast. plos.orgplos.org

Protein-Protein Interactions: To identify proteins that interact with RPL8, researchers use methods like tandem affinity purification and co-sedimentation experiments. nih.govnih.gov For example, tandem affinity purification coupled with mass spectrometry identified RPL8 as an interacting partner of the HIV-1 Nef protein. nih.gov In studies of African swine fever virus, RPL8 was found to be enriched in fractions containing the viral decapping protein. nih.gov Protein-protein interaction network analysis using databases like STRING helps to visualize the complex network of interactions involving RPL8 and other proteins, identifying it as a potential hub protein in certain contexts. nih.govresearchgate.netresearchgate.net

While bulk RNA-seq provides an average expression profile from a population of cells, single-cell RNA sequencing (scRNA-seq) allows for the transcriptomic analysis of individual cells. plos.orgnih.gov This technology is crucial for understanding cellular heterogeneity within a seemingly uniform population. plos.orgnih.govfrontiersin.org

The application of scRNA-seq has revealed that RPL8 expression can vary across different cell types within a tissue. proteinatlas.org This method helps to dissect the unique contributions of different cell subpopulations in both healthy and diseased states. nih.govbio-integration.org By analyzing gene expression at the single-cell level, researchers can identify unique gene trajectories and cellular states that might be masked in bulk analyses, providing deeper insights into the complex roles of proteins like RPL8 in various biological processes. nih.gov For instance, scRNA-seq has been used to study cellular heterogeneity in response to stress in yeast and in various human autoimmune diseases. plos.orgbio-integration.org

Biochemical and Biophysical Techniques for Molecular Interactions

Investigating the direct molecular interactions of RPL8 is fundamental to understanding its function. Researchers utilize a variety of biochemical and biophysical methods to produce and study the protein in controlled environments.

The production of pure, functional RPL8 is a prerequisite for most in vitro studies. Recombinant protein expression systems are widely used for this purpose. Escherichia coli is a common host for expressing human RPL8. nkmaxbio.comthermofisher.comabcam.comprospecbio.com The full-length protein (amino acids 1-257) or specific fragments can be produced. nkmaxbio.comthermofisher.com To facilitate purification, the recombinant protein is often fused with a tag, such as a His-tag or a GST-tag. nkmaxbio.comabcam.comnovusbio.com

Purification typically involves conventional chromatography techniques after expressing the protein in E. coli. nkmaxbio.comprospecbio.com In some cases, the protein forms inclusion bodies within the bacteria and requires a refolding step using a renaturation buffer to obtain the correctly folded, active protein. nkmaxbio.com The purity of the final protein product is commonly assessed by SDS-PAGE, with purities often exceeding 90%. nkmaxbio.comabcam.comprospecbio.com

Table 1: Examples of Recombinant RPL8 Protein Production

FeatureExample 1Example 2Example 3
Expression System E. coli nkmaxbio.comE. coli thermofisher.comin vitro Wheat Germ novusbio.com
Expressed Region Full-length (1-257 aa) nkmaxbio.comFragment (58-144 aa) thermofisher.comFull-length (1-257 aa) novusbio.com
Tag His-tag nkmaxbio.comHis-ABP-tag thermofisher.comGST-tag novusbio.com
Purity >90% nkmaxbio.com>80% thermofisher.comNot specified
Purification Method Conventional chromatography nkmaxbio.comPurified thermofisher.comin vitro expression system novusbio.com

Immunological assays are pivotal for detecting and quantifying RPL8 protein in various biological samples and for visualizing its subcellular localization.

Western Blot: This technique is extensively used to identify RPL8 in cell lysates. ptglab.comnsjbio.com Following separation of proteins by SDS-PAGE, specific antibodies against RPL8 are used to detect the protein. ptglab.com This method can be used to confirm the expression of RPL8 in different cell lines, such as HepG2 cells. ptglab.comnsjbio.com

Flow Cytometry (FACS): FACS analysis has been employed to monitor molecules on the surface of dendritic cells (DCs) pulsed with RPL8 protein. china-oncology.com In one study, the expression of CD11c, CD80, MHC-I, and MHC-II molecules on DCs was shown to be upregulated after stimulation with RPL8. china-oncology.com

Fluorescence Microscopy: This technique allows for the visualization of RPL8 within cells. For instance, DCs pulsed with RPL8 have been visualized using fluorescence microscopy. china-oncology.com Immunofluorescence can also be used to determine the subcellular localization of RPL8. antibodies-online.com

In vitro ribosome reconstitution assays are powerful tools for dissecting the assembly of ribosomal subunits and the specific role of individual ribosomal proteins like RPL8. These studies have been instrumental in understanding ribosome biogenesis in both prokaryotes and eukaryotes. nih.govbiorxiv.orgembopress.org The process generally involves the assembly of ribosomal subunits from their individual rRNA and ribosomal protein components in a controlled in vitro environment. embopress.org

Studies in yeast have shown that ribosomal proteins L7 and L8 are necessary for the production of 60S ribosomal subunits and for the association of assembly factors with pre-ribosomes. nih.gov More recent advancements have led to the in vitro reconstitution of the entire ribosome biogenesis process for E. coli, where the transcription of rRNA, the transcription and translation of ribosomal protein genes, and the assembly of the ribosome occur in a single reaction. biorxiv.org These systems provide a platform to study the function of specific ribosomal proteins by, for example, omitting or mutating the gene for a particular protein and observing the effect on ribosome assembly and function. biorxiv.org Furthermore, sucrose (B13894) gradient analysis of translation reactions can be used to analyze the fractionation of RPL8 with ribosomal complexes. researchgate.net

Computational and Bioinformatics Approaches

In parallel with wet-lab techniques, computational and bioinformatics approaches are indispensable for analyzing large-scale datasets and predicting the functional roles and interaction networks of RPL8.

Gene Ontology (GO) and pathway enrichment analyses are used to functionally annotate genes and proteins and to identify biological pathways in which they are involved. For RPL8, these analyses have revealed its association with fundamental cellular processes.

GO analysis consistently places RPL8 in categories such as "structural constituent of ribosome," "RNA binding," and "cytoplasmic translation". genecards.orgstring-db.org It is also located in the cytosol and is a component of the ribosome. genecards.org Pathway analysis has linked RPL8 to pathways like "Cytoplasmic Ribosomal Proteins" and those involved in cellular responses to stress and stimuli. genecards.org

In the context of disease, enrichment analyses of differentially expressed genes in cancer have identified RPL8 as being involved in pathways related to cancer, including inflammation, cell proliferation, and angiogenesis. nih.gov For instance, in a study on colorectal cancer, RPL8 was one of several ribosomal proteins found to have increased expression in tumor tissue, and the "ribosome" KEGG pathway was significantly enriched. nih.gov

Table 2: Selected Gene Ontology (GO) and Pathway Enrichments for Human RPL8

Analysis TypeTerm/PathwayDescriptionSource
GO - Molecular Function Structural constituent of ribosomeA component of the ribosome that contributes to its structure. string-db.org
GO - Molecular Function RNA bindingInteracts selectively and non-covalently with RNA. string-db.org
GO - Biological Process Cytoplasmic translationThe process of protein synthesis in the cytoplasm. string-db.org
KEGG Pathway RibosomeThe molecular machinery for protein synthesis. nih.govstring-db.org
WikiPathways Cytoplasmic Ribosomal ProteinsA collection of proteins that constitute the ribosomal subunits. genecards.org

Understanding the network of proteins that interact with RPL8 provides insights into its broader cellular functions beyond its core role in the ribosome. Protein-protein interaction (PPI) networks are constructed using data from various sources, including high-throughput experiments and computational predictions.

The STRING database, for example, shows a dense network of interactions for RPL8, primarily with other ribosomal proteins, reflecting its role as a core component of the ribosome. string-db.org These networks reveal that RPL8 is part of a highly interconnected module of proteins involved in translation. string-db.org

Experimental methods like affinity capture-mass spectrometry have been used to identify proteins that interact with RPL8. thebiogrid.org For instance, an interaction between RPL8 and RPL13A has been documented. thebiogrid.org In cancer research, PPI network analysis of differentially expressed genes has identified hub genes, including RPL8, that are central to the network and potentially play a key role in the disease process. researchgate.netresearchgate.net

Analysis of Publicly Available Datasets (e.g., TCGA)

The advent of large-scale public datasets has revolutionized cancer research, providing an invaluable resource for investigating the roles of specific genes in tumorigenesis. The Cancer Genome Atlas (TCGA) is a landmark project that has generated comprehensive multi-omics data for thousands of tumors across numerous cancer types. nih.gov Analysis of TCGA data has been a critical methodological approach for elucidating the clinical and biological significance of Ribosomal Protein L8 (RPL8).

Integrative analyses combining transcriptomics with genomic data from TCGA have provided deeper mechanistic insights. A notable finding is the frequent co-overexpression of RPL8 and RPL30. nih.gov This pattern is strongly associated with the co-amplification of a chromosomal region on 8q22-24, which contains the genes for both ribosomal proteins as well as the well-known oncogene MYC. nih.gov The GDC Data Portal, which houses TCGA data, shows that copy number variations (CNV), specifically amplifications and gains, are common events for the RPL8 gene across many cancer projects. cancer.gov

Furthermore, clustering analyses based on the expression patterns of all ribosomal protein transcripts in TCGA cohorts have identified distinct tumor subtypes. nih.gov In several cancer types, including prostate, breast, liver, and lung cancer, a specific tumor cluster is characterized by the overexpression of RPL8, RPL30, and RPS20, alongside a shared expression pattern of 19 other ribosomal proteins. nih.gov These findings suggest that the coordinated dysregulation of ribosomal protein expression, including that of RPL8, is a significant feature in certain cancers and can be used for novel tumor classification. nih.gov

The table below summarizes key findings related to RPL8 from analyses of TCGA datasets.

Cancer Type/CohortRPL8 Expression StatusAssociated Findings
Cervical Squamous Cell Carcinoma (CESC) Higher in tumorsCorrelated with worse overall survival. nih.gov
Liver Hepatocellular Carcinoma (LIHC) UpregulatedAssociated with tumor progression and poor prognosis. maayanlab.cloudatlasgeneticsoncology.org
Prostate, Breast, Liver, Lung, Melanoma, Head and Neck Cancers Overexpression in specific tumor clustersCo-overexpression with RPL30 and RPS20; associated with amplification of the 8q22-24 region. nih.gov
Various Cancers Frequent Copy Number VariationsThe GDC portal reports 5,930 cases affected by CNV events across 48 projects, with amplification being a common event. cancer.gov

In Vivo Animal Models for Studying RPL8 Pathophysiological Roles (excluding human trials)

In vivo animal models are indispensable tools for investigating the complex pathophysiological roles of genes within a whole-organism context. Research on RPL8 has utilized several animal models, primarily mice (Mus musculus) and zebrafish (Danio rerio), to explore its function in development and disease. jax.org These models allow for genetic manipulation, such as gene knockout or knockdown, to study the consequences of RPL8 deficiency. gempharmatech.comresearchgate.net

Mouse models, including conditional knockout (cKO) and constitutive knockout (KO) strains for the Rpl8 gene, have been developed and are available for research. gempharmatech.commodelorg.krmodelorg.com These models are crucial for studying the systemic effects of Rpl8 loss-of-function in mammals. For example, a recent study utilized Rpl8 knockout mice to investigate the proteomic changes in the liver, providing insights into its role in hepatic biology. proteomexchange.org Genetically engineered mouse models (GEMMs) offer a platform to study the involvement of Rpl8 in metabolic research, developmental biology, and the nervous system. gempharmatech.com

Zebrafish have emerged as a powerful vertebrate model for studying developmental processes and diseases due to their rapid external development and genetic tractability. researchgate.net Studies involving the depletion of rpl8 in zebrafish have revealed critical roles in erythropoiesis (red blood cell production) and ribosome biogenesis. researchgate.net These rpl8-deficient zebrafish models exhibit an anemia phenotype, providing valuable insights into the pathophysiology of ribosomopathies like Diamond-Blackfan Anemia (DBA), a congenital disorder linked to mutations in ribosomal protein genes. researchgate.netgenecards.org Zebrafish have also been employed in toxicological studies, where rpl8 expression levels can be altered upon exposure to certain chemicals or used as a stable reference gene for RT-qPCR analysis in various organs. researchgate.netd-nb.info

The table below provides a summary of the use of in vivo animal models in RPL8 research.

Animal ModelModel TypeResearch AreaKey Findings/Applications
Mouse (Mus musculus) Knockout (KO), Conditional Knockout (cKO) gempharmatech.commodelorg.krproteomexchange.orgDevelopmental Biology, Metabolic Research, Oncology gempharmatech.comproteomexchange.orgUsed to study systemic Rpl8 function; liver proteome analysis in KO mice reveals roles in hepatic function. proteomexchange.org
Zebrafish (Danio rerio) Gene knockdown/depletion researchgate.netHematology, Developmental Biology, Ribosomopathies researchgate.netDepletion of rpl8 leads to defective ribosome biogenesis and an anemia phenotype, modeling aspects of Diamond-Blackfan Anemia. researchgate.net
Zebrafish (Danio rerio) Wild-typeToxicology, Gene Expression Analysis researchgate.netd-nb.inforpl8 expression is altered by chemical exposure (e.g., benzyl (B1604629) benzoate); used as a stable reference gene for RT-qPCR. researchgate.netd-nb.info
Rat (Rattus norvegicus) Ortholog studies jax.orgComparative GenomicsThe Rpl8 ortholog is identified, allowing for comparative studies of ribosomal protein function across species. jax.org

Concluding Remarks and Future Research Trajectories

Synthesis of Current Understanding of RPL8's Diverse Functions

Ribosomal Protein L8 (RPL8) is a fundamental component of the large 60S subunit of the ribosome, playing an essential role in protein synthesis. proteopedia.org Its primary function is structural, contributing to the architecture of the ribosome and facilitating the translation of mRNA into protein. uniprot.orguniprot.org RPL8 is situated at the aminoacyl-tRNA binding site within the peptidyltransferase center, where it likely participates in the binding of aminoacyl-tRNA. proteopedia.orgnih.gov

Beyond its canonical role in ribosome biogenesis, emerging evidence has illuminated a spectrum of extraribosomal functions for RPL8. These non-ribosomal activities implicate RPL8 in a variety of cellular processes and disease states. Notably, RPL8 expression has been linked to cancer, with studies reporting its upregulation in several types, including hepatocellular carcinoma and colorectal cancer. archivesofmedicalscience.comnih.govnih.gov In some cancer contexts, elevated RPL8 expression is associated with tumor progression and may influence the response to chemotherapy. nih.govmdpi.com For instance, silencing RPL8 has been shown to inhibit the progression of hepatocellular carcinoma by down-regulating the mTORC1 signaling pathway. nih.govarchivesofmedicalscience.com Conversely, in osteosarcoma, gain of the RPL8 gene has been associated with a favorable response to chemotherapy. nih.govmdpi.com

RPL8 is also involved in the immune response. It has been identified as an antigen in melanoma recognized by T-helper cells and its expression levels can influence immune cell activity. aai.org Furthermore, research has pointed to the involvement of RPL8 in developmental processes, such as the reproductive cycle in mosquitoes and intervertebral disc degeneration. neurotree.org The regulation of RPL8 itself is complex, involving post-translational modifications like hydroxylation and ubiquitination, which can be affected by cellular conditions such as hypoxia. uniprot.orggenecards.org

Identification of Knowledge Gaps in RPL8 and its Peptide Fragment Research

Despite the growing body of research on the full-length RPL8 protein, significant knowledge gaps persist, particularly concerning its specific peptide fragments. There is a notable lack of published scientific literature focusing specifically on the biological function or immunological relevance of the RPL8 protein fragment spanning amino acids 31-41. While research has identified immunogenic epitopes in the C-terminal region of RPL8, the specific contributions of other fragments, including the 31-41 region, remain uncharacterized.

Furthermore, while the extraribosomal functions of the full RPL8 protein are beginning to be understood, the precise molecular mechanisms underpinning these roles are often not fully elucidated. For example, how RPL8 shuttles between the ribosome and other cellular locations, and how its extraribosomal activities are regulated, are areas requiring further investigation. The specific domains or peptide sequences within RPL8 responsible for its diverse functions outside of the ribosome are largely unknown. The differential roles of RPL8 in various cancer types—sometimes promoting and sometimes indicating a better prognosis—also highlight a major gap in understanding its context-dependent functions. The regulatory networks that govern the expression and post-translational modification of RPL8, and how these are altered in disease, also warrant more in-depth study. uniprot.orggenecards.org

Promising Avenues for Future Mechanistic and Functional Studies

Future research on RPL8 and its peptide fragments should adopt a multi-faceted approach to address the current knowledge gaps. A primary focus should be on elucidating the specific functions of different domains and peptide fragments of RPL8. This could be achieved through the generation of various RPL8 truncation mutants and peptide mimetics to test their individual capacities in cellular assays. For instance, studies could investigate which specific regions of RPL8 are responsible for its interaction with key signaling molecules like those in the mTOR pathway.

Investigating the post-translational modifications of RPL8 in greater detail is another promising avenue. uniprot.orggenecards.org Identifying the specific enzymes that modify RPL8 and understanding how these modifications are regulated will provide deeper insights into its functional plasticity. Advanced proteomic techniques could be employed to map all post-translational modifications on RPL8 in different cellular contexts and disease states.

The study of "specialized ribosomes," which may contain different ratios of ribosomal proteins, is an emerging field. numberanalytics.com Future research could explore whether ribosomes with varying levels of RPL8 exist and if they exhibit preferences for translating specific mRNAs, which could explain some of its tissue-specific and disease-related functions. numberanalytics.com Furthermore, developing high-resolution structural models of RPL8 in complex with its various binding partners will be crucial for understanding the molecular basis of its interactions and extraribosomal functions.

Potential for RPL8-Targeted Research in Translational Biology

The diverse roles of RPL8 in fundamental cellular processes and its deregulation in diseases like cancer position it as a molecule of significant interest for translational biology. Research aimed at understanding how to modulate RPL8 activity could open new avenues for therapeutic strategies, without discussing specific clinical applications. For example, exploring the development of small molecules or peptides that can specifically block the extraribosomal interactions of RPL8 could be a valuable research direction.

Given the differential expression of RPL8 in various cancers, further research into its utility as a biomarker holds translational potential. nih.govnih.gov Studies could focus on validating the correlation between RPL8 expression levels and disease progression or response to treatment in larger patient cohorts. This could lead to the development of new diagnostic or prognostic tools.

The involvement of RPL8 in the immune response also suggests that it could be a target for immunomodulatory research. aai.org Understanding how RPL8-derived peptides are presented to the immune system could inform the design of novel research strategies to modulate immune responses in various disease contexts. The engineering of ribosomes with altered RPL8 content or function is another area with long-term translational potential, particularly in the field of synthetic biology for producing novel biologics. numberanalytics.comlongdom.org

Q & A

Q. What experimental methods are recommended for quantifying RPL8 expression in cancer studies?

RT-qPCR is a standard method for quantifying RPL8 mRNA levels. The 2^-ΔΔCT method (relative quantification) is widely used, requiring normalization to a stable reference gene (e.g., GAPDH or ACTB) . For higher precision in comparing across tissues or treatments, Pfaffl’s model incorporates PCR efficiency and crossing point deviations without requiring standard curves, improving reproducibility in studies involving ribosomal proteins like RPL8 . Western blotting with validated antibodies (e.g., targeting residues 155–204 of human RPL8) is recommended for protein-level quantification .

Q. What structural and functional features define the RPL8 (31-41) peptide?

The peptide spans residues 31–41 of RPL8, a region rich in basic amino acids (pI ~11.04) with hydrophilic properties. Computational analyses (ProtParam, ProtScale) predict stability and cytoplasmic localization due to the absence of transmembrane domains . Phosphorylation sites in this region (e.g., serine/threonine residues) suggest post-translational regulatory roles, though experimental validation is needed .

Q. How can researchers validate RPL8 interactions in ribosome biogenesis?

Co-immunoprecipitation (Co-IP) with ribosomal proteins (e.g., RPS5, RPL11) or transcription factors (e.g., USF1) can confirm physical interactions . RNA-seq after RPL8 overexpression (OE) reveals co-expressed genes involved in ribosomal assembly and mTORC1 signaling, which can be validated via siRNA knockdown followed by qPCR or proteomic profiling .

Advanced Research Questions

Q. How do contradictory findings on RPL8’s role in cancer progression arise, and how can they be resolved?

RPL8 exhibits context-dependent roles:

  • Pro-tumor effects : In HCC and osteosarcoma, RPL8 overexpression correlates with poor prognosis, activating mTORC1 to enhance glycolysis and metastasis .
  • Anti-tumor effects : In HeLa cells, RPL8-OE suppresses proliferation and induces apoptosis via dysregulated splicing of apoptosis-related genes (e.g., BCL2 family) . Resolution requires tissue-specific models (e.g., conditional knockout mice) and single-cell RNA-seq to dissect tumor microenvironment influences .

Q. What multi-omics approaches are critical for studying RPL8’s non-ribosomal functions?

  • Transcriptomics : RNA-seq of RPL8-OE cells identifies DEGs (e.g., 703 genes in HeLa cells) enriched in apoptosis and immune pathways. Use edgeR for differential expression analysis and GO enrichment .
  • Proteomics : Co-IP-MS identifies RPL8 interactors (e.g., Pax6 in mammary tissue), linking it to milk fat synthesis or immune modulation .
  • Epigenomics : Methylation arrays (e.g., Illumina 450K) reveal RPL8 promoter hypomethylation in tumors, correlating with overexpression .

Q. How can RPL8 be leveraged in immunotherapy development?

RPL8-loaded dendritic cells (DCs) prime CD4+ T helper cells and CTLs, reducing melanoma growth in preclinical models . Combining RPL8 peptide vaccines with immune checkpoint inhibitors (e.g., anti-PD1) may enhance efficacy, as RPL8 expression correlates with immune infiltration in HCC .

Methodological Considerations

Q. Table 1: Key Phosphorylation Sites in RPL8 (31-41) Region

ResiduePositionKinase PredictionFunctional Implication
Serine32CK2Ribosomal assembly regulation
Threonine38CDK1Cell cycle-dependent activity
Predicted via NetPhos 3.0

Q. Table 2: Survival Analysis of RPL8 in TCGA Datasets

Cancer TypeHigh RPL8 vs. Low (HR)p-valueAssociated Pathway
HCC2.1<0.001mTORC1 signaling
Cervical1.80.003Apoptosis regulation
Data sourced from GEPIA and Kaplan-Meier Plotter

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.